

# Physical and chemical properties of Limocitrin-3-rutinoside

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## Compound of Interest

Compound Name: *Limocitrin-3-rutinoside*

Cat. No.: *B7765641*

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## Limocitrin-3-rutinoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Limocitrin-3-rutinoside** is a flavonoid glycoside, a class of natural compounds known for their diverse biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of **Limocitrin-3-rutinoside**, alongside generalized experimental protocols for its isolation and characterization. Due to the limited availability of direct experimental data for this specific compound, this guide also explores the biological activities and associated signaling pathways of its aglycone, limocitrin, and other related flavonoid rutinosides to infer its potential therapeutic applications. This document aims to serve as a foundational resource for researchers interested in the further study and development of **Limocitrin-3-rutinoside**.

### Physicochemical Properties

While extensive experimental data for **Limocitrin-3-rutinoside** is not readily available in the literature, a number of its physicochemical properties have been predicted through computational modeling. These computed values provide valuable insights into the molecule's behavior and characteristics.

Table 1: Physical and Chemical Properties of **Limocitrin-3-rutinoside**

Property	Value	Source
Molecular Formula	C29H34O17	PubChem[1]
Molecular Weight	654.6 g/mol	PubChem[1]
Monoisotopic Mass	654.17959961 Da	PubChem[1]
XLogP3	-1.0	PubChem[1]
Hydrogen Bond Donor Count	9	FooDB
Hydrogen Bond Acceptor Count	17	FooDB
Rotatable Bond Count	8	FooDB
Polar Surface Area	264 Å <sup>2</sup>	PubChem[1]
Predicted Water Solubility	2.66 g/L	FooDB
CAS Number	79384-27-3	ChemNorm[2]

Note: The majority of the data presented in Table 1 are computed properties and should be considered as estimates. Experimental validation is required for confirmation.

## Spectroscopic Data

Detailed experimental spectroscopic data for **Limocitrin-3-rutinoside** are scarce. However, based on the general characteristics of flavonoids and the available data for related compounds, the following can be inferred:

- **UV-Vis Spectroscopy:** Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. For flavonols like limocitrin, these bands are expected to be in the range of 350-385 nm (Band I) and 250-285 nm (Band II)[3]. The glycosylation pattern can influence the exact position and intensity of these peaks.
- **Mass Spectrometry (MS):** Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the identification of flavonoid glycosides. In negative ion mode, the

deprotonated molecule  $[M-H]^-$  would be observed. Fragmentation would likely involve the loss of the rutinoside moiety (308 Da) to yield the aglycone, limocitrin  $[M-H-308]^-$ [\[4\]](#).

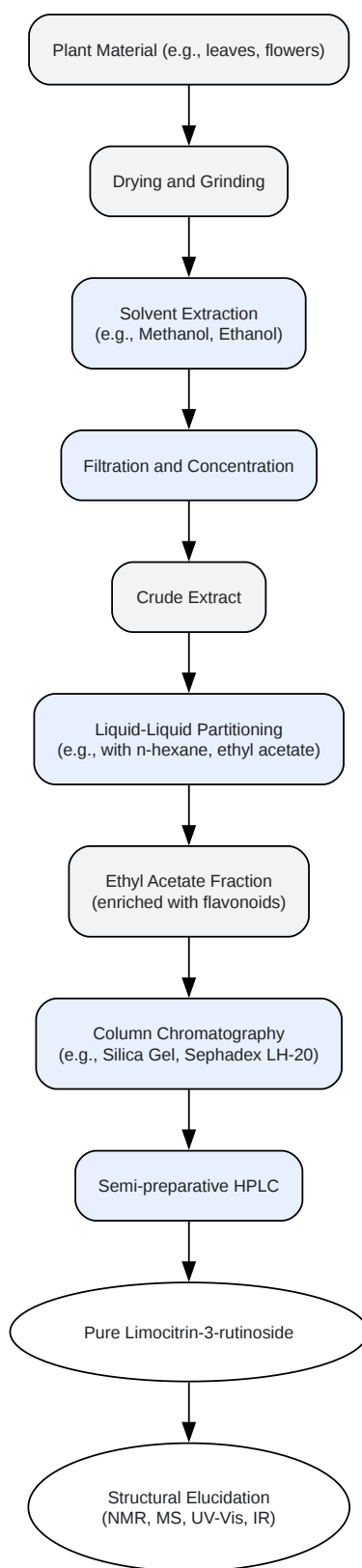
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1H$  and  $^{13}C$  NMR spectroscopy are essential for the complete structural elucidation of **Limocitrin-3-rutinoside**. The  $^1H$  NMR spectrum would show signals corresponding to the aromatic protons of the flavonoid backbone and the protons of the sugar moieties. The  $^{13}C$  NMR spectrum would provide information on all the carbon atoms in the molecule[\[5\]](#)[\[6\]](#).
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the hydroxyl ( $-OH$ ), carbonyl ( $C=O$ ), aromatic ( $C=C$ ), and ether ( $C-O$ ) functional groups present in the molecule[\[6\]](#)[\[7\]](#).

## Experimental Protocols

While specific experimental protocols for **Limocitrin-3-rutinoside** are not detailed in the literature, a general methodology for the isolation and purification of flavonoid rutinosides from plant sources can be described.

## Generalized Isolation and Purification Workflow

The following workflow outlines the typical steps involved in the extraction and purification of flavonoid glycosides from a plant matrix.



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**Figure 1:** Generalized workflow for the isolation and identification of **Limocitrin-3-rutinoside**.

## Methodological Details

- **Extraction:** The dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.
- **Fractionation:** The crude extract is then concentrated and subjected to liquid-liquid partitioning to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the ethyl acetate fraction.
- **Chromatographic Purification:** The enriched fraction is further purified using column chromatography. A combination of silica gel and Sephadex LH-20 chromatography is commonly employed.
- **High-Performance Liquid Chromatography (HPLC):** Final purification is typically achieved using semi-preparative HPLC with a C18 column. A gradient elution system with water and acetonitrile (often with a small amount of acid like formic acid to improve peak shape) is used to isolate the pure compound.
- **Structural Elucidation:** The structure of the purified compound is confirmed using a combination of spectroscopic techniques, including UV-Vis, MS, 1D and 2D NMR, and IR spectroscopy.

## Biological Activity and Signaling Pathways (Inferred)

Direct experimental evidence for the biological activities of **Limocitrin-3-rutinoside** is currently lacking. However, the activities of its aglycone, limocitrin, and other flavonoid rutinosides can provide insights into its potential therapeutic effects.

## Potential Biological Activities

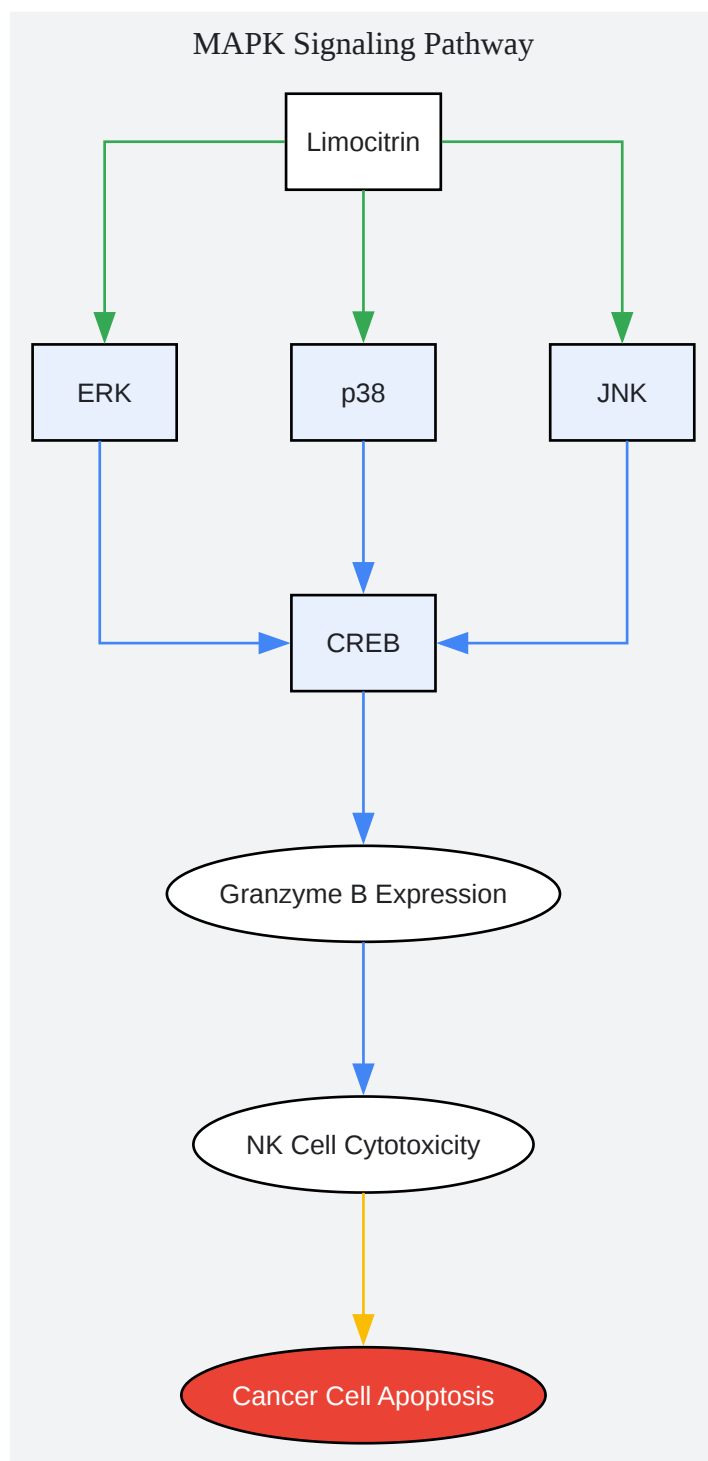
- **Anticancer Activity:** The aglycone, limocitrin, has been shown to enhance the cytotoxicity of natural killer (NK) cells against leukemia cells[8]. It achieves this by increasing the expression of cytotoxic molecules like perforin and granzymes through the modulation of the MAPK signaling pathway[8]. Other flavonoid rutinosides, such as cyanidin-3-rutinoside, have also demonstrated selective killing of leukemic cells[9].

- **Antioxidant Activity:** Flavonoids are well-known for their antioxidant properties. Rutin (quercetin-3-rutinoside), a closely related compound, is a potent antioxidant that can scavenge free radicals[10]. The antioxidant capacity of these molecules is attributed to their ability to donate a hydrogen atom from their hydroxyl groups.
- **Anti-inflammatory Activity:** Many flavonoid glycosides exhibit anti-inflammatory effects[11][12]. They can inhibit the production of pro-inflammatory mediators and modulate inflammatory signaling pathways[13][14]. For instance, myricitrin (myricetin-3-O-rhamnoside) has been shown to inhibit endotoxin-mediated inflammation by blocking the JAK/STAT1 pathway[15].

## Associated Signaling Pathways

Based on studies of limocitrin and other flavonoid rutinosides, **Limocitrin-3-rutinoside** may potentially modulate the following signaling pathways:

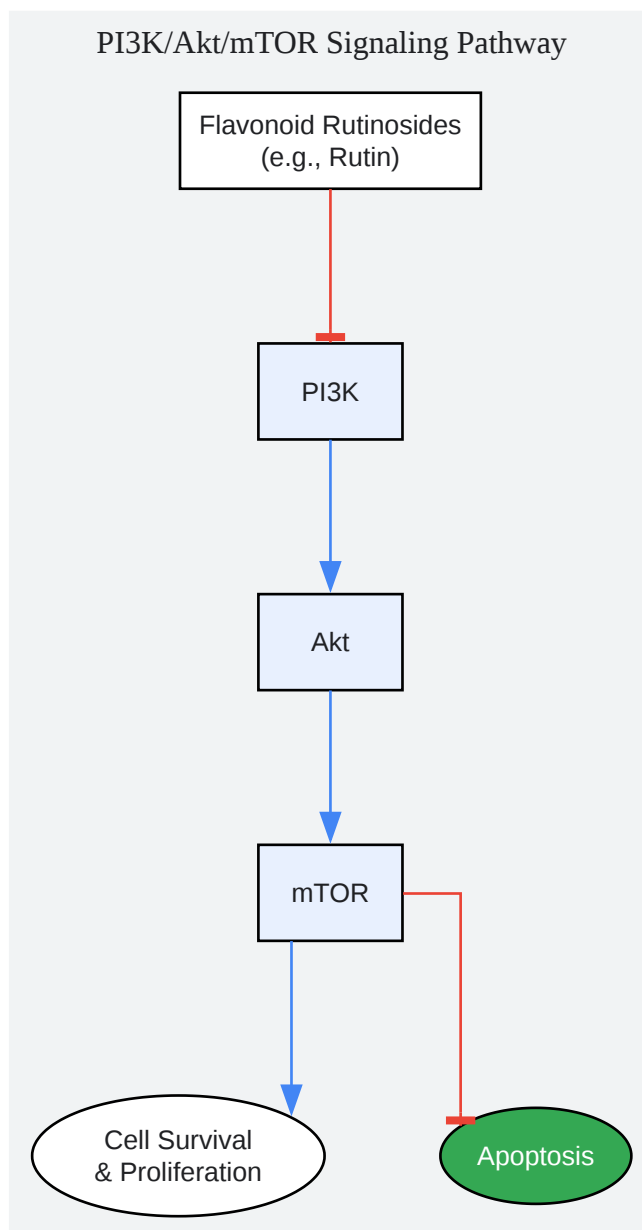
- **MAPK Pathway:** As mentioned, limocitrin activates the ERK, p38, and JNK pathways in NK cells, leading to increased granzyme B expression and enhanced cancer cell killing[8].



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**Figure 2:** Inferred MAPK signaling pathway modulation by Limocitrin.

- PI3K/Akt/mTOR Pathway: Rutin has been shown to modulate this critical cell survival pathway[2]. By inhibiting this pathway, rutin can induce apoptosis in cancer cells.



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**Figure 3:** Inferred PI3K/Akt/mTOR pathway modulation by related flavonoid rutinoides.

## Conclusion and Future Directions



**Limocitrin-3-rutinoside** is a flavonoid glycoside with potential for further scientific investigation. While current knowledge of its specific physical, chemical, and biological properties is limited, the information available for its aglycone and related compounds suggests that it may possess valuable anticancer, antioxidant, and anti-inflammatory activities. This technical guide provides a starting point for researchers by summarizing the available computational data and presenting generalized protocols for its study.

Future research should focus on the isolation or synthesis of pure **Limocitrin-3-rutinoside** to enable the experimental determination of its physicochemical properties and to conduct comprehensive spectroscopic analysis for its definitive structural confirmation. Subsequently, in vitro and in vivo studies are warranted to elucidate its specific biological activities and to investigate its effects on various signaling pathways. Such research will be crucial in unlocking the full therapeutic potential of this natural compound.

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